molecular formula C14H10N2O3S B2701024 Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate CAS No. 864940-20-5

Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate

Cat. No. B2701024
CAS RN: 864940-20-5
M. Wt: 286.31
InChI Key: OYTZXAUXDVTAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-based compounds are a significant class of heterocyclic compounds with a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heterocyclic compound containing one sulfur atom . The specific structure of “Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate” would include these elements, along with additional functional groups specified in the name.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, Methyl 2-aminothiophene-3-carboxylate, a related compound, is a solid with a molecular weight of 157.19 .

Scientific Research Applications

Material Science and Organic Electronics

The unique properties of thiophene-based compounds make them valuable in material science and organic electronics:

Corrosion Inhibition

Thiophene derivatives, including Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate, serve as corrosion inhibitors in industrial chemistry. They protect metal surfaces from degradation caused by corrosive environments .

Metal Complexing Agents

The compound’s unique structure allows it to form stable complexes with metal ions. These complexes find applications in catalysis, sensors, and other fields .

Insecticides and Pest Control

Researchers explore the potential of thiophene derivatives as insecticides. By understanding their interactions with pests, they aim to develop effective pest control agents .

N-Type Organic Semiconductors

A specific derivative, IDT-3MT, containing a thiophene-3-carboxylate bridge, has been synthesized for use as an n-type small molecule in organic electronic devices .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Thiophene derivatives have been found to exhibit a variety of biological activities, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based compounds continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on synthesizing new thiophene derivatives and studying their properties and biological activities.

properties

IUPAC Name

methyl 2-[(4-cyanobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c1-19-14(18)11-6-7-20-13(11)16-12(17)10-4-2-9(8-15)3-5-10/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTZXAUXDVTAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-cyanobenzamido)thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.